Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21ClN4O3. It is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including chlorination and amination, to introduce the chloropyrazine and amido groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is unique due to its specific chemical structure, which includes a chloropyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C15H21ClN4O3 |
---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
tert-butyl 4-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-10(5-7-20)19-13(21)11-8-18-12(16)9-17-11/h8-10H,4-7H2,1-3H3,(H,19,21) |
InChI Key |
JVBMECGSZFCZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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